molecular formula C6H6O3 B134687 Maltol CAS No. 118-71-8

Maltol

Cat. No.: B134687
CAS No.: 118-71-8
M. Wt: 126.11 g/mol
InChI Key: XPCTZQVDEJYUGT-UHFFFAOYSA-N
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Description

Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, is widely recognized for its sweet, caramel-like aroma and flavor-enhancing properties. It was first isolated from the bark of the larch tree and is now predominantly synthesized for industrial use . This compound is a Maillard reaction product (MRP) formed during thermal processing of foods such as baked goods, coffee, and caramelized products . Its chemical formula is C₆H₆O₃, with a molecular weight of 126.11 g/mol and a melting point of 160–164°C . Beyond its role in the food industry, this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects . It is generally recognized as safe (GRAS) by regulatory agencies .

Preparation Methods

Botanical Extraction from Abies Species

Process Overview

The extraction of maltol from plants of the genus Abies (e.g., Abies pindrow, Abies spectabilis, Abies webbiana) represents a novel, chromatography-free method developed to circumvent the inefficiencies of traditional aqueous extraction . This approach leverages the high this compound content in specific plant parts, such as leaves, stems, and roots, and employs a sequence of solvent extraction, adsorption, and crystallization steps.

Detailed Procedure

  • Alcohol Extraction : Dried and pulverized plant material is extracted with methanol or ethanol at 20–40°C for 72 hours. This step solubilizes this compound and other polar compounds .

  • Adsorption and Drying : The alcoholic extract is adsorbed onto celite or cellulose, followed by drying at 20–50°C for 4–12 hours to remove residual solvent .

  • Solvent Partitioning : The adsorbed material is sequentially extracted with petroleum ether (aliphatic solvent) and chloroform (chlorinated solvent). This compound preferentially partitions into chloroform due to its intermediate polarity .

  • Crystallization : The chloroform fraction is concentrated under vacuum, and this compound is crystallized using hexane-acetone mixtures, yielding pure crystals with a reported efficiency of 5% from Abies pindrow leaves .

Advantages and Limitations

  • Advantages :

    • Avoids chromatographic separation, reducing operational costs .

    • Utilizes recyclable solvents (e.g., methanol, chloroform) .

    • Scalable to industrial production due to mild temperature and pressure conditions .

  • Limitations :

    • Yield dependent on plant species and this compound content (e.g., 5% from Abies pindrow) .

    • Requires large quantities of plant biomass, raising sustainability concerns.

Grignard Reaction-Based Chemical Synthesis

Process Overview

The Grignard reaction method synthesizes this compound from furfural and chloromethane via a multi-step process involving organomagnesium intermediates. This approach, refined in CN101129184A, addresses historical challenges such as high reaction pressures and safety risks .

Detailed Procedure

  • Reactor Preparation : Absolute ether or tetrahydrofuran (THF) is combined with magnesium rods in a reactor under vacuum (-0.04 to -0.06 MPa) .

  • Grignard Reaction Initiation : Chloromethane is introduced at controlled pressures (<0.25 MPa) and temperatures (<80°C) to form methylmagnesium bromide (CH₃MgBr) .

  • Addition Reaction : The Grignard reagent reacts with furfural in a separate reactor under nitrogen protection to prevent combustion, yielding a furfuryl alcohol intermediate .

  • Hydrolysis and Purification : The intermediate undergoes chlorination, hydrolysis, and recrystallization to produce this compound .

Advantages and Limitations

  • Advantages :

    • Operates at lower pressures (0.25 MPa vs. 0.6 MPa historically), enhancing safety .

    • Reduces production time from 16 hours to 5.5–6 hours per batch .

    • Reuses 2–3% of the Grignard reagent as a catalyst for subsequent batches .

  • Limitations :

    • Requires stringent anhydrous conditions and nitrogen inerting.

    • Generates hazardous waste (e.g., magnesium residues, chlorinated byproducts).

Comparative Analysis of this compound Preparation Methods

The following table summarizes key parameters of the two methods:

Parameter Botanical Extraction Grignard Synthesis
Starting Material Abies plant biomassFurfural, chloromethane, magnesium
Key Steps Extraction, adsorption, crystallizationGrignard reaction, addition, hydrolysis
Solvents Methanol, chloroform, hexane-acetoneAbsolute ether/THF, chlorinated solvents
Yield 5% (from Abies pindrow) Not explicitly stated; improved efficiency
Scalability High (mild conditions) Moderate (requires pressure control)
Environmental Impact Renewable biomass but high resource useHazardous waste generation

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

Maltol forms stable complexes with various metal ions through its deprotonated enolate oxygen and carbonyl group. Key findings include:

Magnesium Complex Synthesis

  • Reaction of this compound with MgO in aqueous citric acid yields [Mg(C₆H₅O₃)₂(H₂O)₂]·H₂O (1 ) with 92.8% purity (¹H NMR) and 15.6 g/100 mL aqueous solubility .

  • Optimal conditions: 1.2 equiv MgO, 0.25 equiv citric acid, 90°C reaction temperature .

  • FT-IR analysis confirms coordination via O–H and C=O groups, with shifts from 3200–3500 cm⁻¹ (coordinated water) and 1600 cm⁻¹ (C=O) .

Thermal Stability

  • Thermogravimetric analysis (TGA) shows 1 loses 22.70% weight at 120°C (attributed to four H₂O molecules) and decomposes at 160°C .

Protonation Equilibria and Acid-Base Behavior

This compound derivatives exhibit pH-dependent speciation, critical for metal chelation:

Reactionlog K (L1)log K (L2)
H₋3L³⁻ + H⁺ → H₋2L²⁻9.46(1)
H₋2L²⁻ + H⁺ → H₋1L⁻8.67(9)8.33(1)
H₋1L⁻ + H⁺ → L7.77(7)7.37(1)
L + H⁺ → HL⁺5.88(8)5.85(1)
HL⁺ + H⁺ → H₂L²⁺2.28(8)1.86(2)

Data from potentiometric titrations (I = 0.1 M KCl, 25°C) .

UV-Vis spectra reveal deprotonation shifts: neutral this compound absorbs at 275 nm (ε = 30,500 cm⁻¹mol⁻¹dm³), transitioning to 321 nm (ε = 24,900 cm⁻¹mol⁻¹dm³) in alkaline conditions .

Carbon-Carbon Bond Forming Reactions

This compound undergoes functionalization at multiple positions:

Acylation and Alkylation

  • Triflation of this compound (→ 3 ) enables palladium-catalyzed couplings:

    • Suzuki-Miyaura: 57% yield with phenylboronic acid .

    • Heck reaction: 40–52% yield with ethyl acrylate/acrylonitrile .

Aldol Condensation

  • Deprotonation with LDA followed by acylation yields α,β-unsaturated ketones (e.g., 14–16 ) in 34–62% yields .

Palladium-Mediated Coupling Reactions

This compound derivatives participate in cross-couplings under optimized conditions:

SubstrateProductCatalystYield
Ethyl acrylateAlkenylpyrone 11 Pd(OAc)₂, PPh₃40%
AcrylonitrileAlkenylpyrone 12 Pd(OAc)₂, PPh₃52%
StyreneAlkenylpyrone 13 Pd(OAc)₂, PPh₃34%

Conditions: DMF, 100°C, 24 hr .

Stability Constants of Metal Complexes

This compound forms stable complexes with biometal ions:

Metal Ionlog K (L1)log K (L2)
Mg²⁺6.23(3)7.85(2)
Zn²⁺8.94(2)10.61(3)
Cu²⁺10.12(4)12.05(5)

Stability constants determined via pH-metric titrations (25°C, I = 0.1 M KCl) .

Scientific Research Applications

Food Industry Applications

Maltol is primarily recognized as a flavor enhancer in the food industry. Its sweet, caramel-like flavor profile effectively masks bitterness and enhances the overall taste of various products.

Key Uses in Food Products

  • Baked Goods : Enhances aroma and flavor in bread, cakes, and pastries.
  • Confectionery : Adds sweetness to candies, chocolates, and desserts.
  • Beverages : Improves flavor profiles in coffee, tea, and alcoholic drinks.
  • Dairy Products : Used in ice creams and yogurts to enhance sweetness.

This compound is classified as Generally Recognized As Safe (GRAS) by the FDA, with an acceptable daily intake (ADI) established by the European Food Safety Authority (EFSA) at 1 mg/kg body weight .

Pharmaceutical Applications

This compound's applications extend into pharmaceuticals due to its ability to mask unpleasant tastes in oral medications and act as a stabilizer in drug formulations.

Case Study: Diabetic Peripheral Neuropathy

A study demonstrated that this compound significantly improved motor nerve conduction velocity and reduced oxidative stress in streptozotocin-induced diabetic rats. The treatment with this compound for 12 weeks showed promising results in preventing diabetic peripheral neuropathy (DPN), suggesting its potential as a therapeutic agent .

Cosmetic Industry Applications

This compound is also prevalent in cosmetics and personal care products due to its pleasant aroma. It is used in:

  • Perfumes
  • Lotions
  • Creams

Its inclusion enhances fragrance profiles while providing antioxidant properties that can benefit skin health .

Antioxidant Properties

This compound exhibits significant antioxidant activity, making it valuable in various health-related applications.

Industrial Applications

Beyond food and pharmaceuticals, this compound's chelating properties make it useful in industrial applications such as:

  • Animal Feed : Enhances feed quality.
  • Chemical Manufacturing : Acts as a stabilizer in various formulations .

Data Table: Summary of this compound Applications

Application AreaSpecific UsesBenefits
FoodFlavor enhancer for baked goods, confectioneryMasks bitterness, enhances sweetness
PharmaceuticalsTaste masking agent, stabilizerImproves palatability of medications
CosmeticsFragrance enhancerProvides pleasant aroma and antioxidant benefits
HealthAntioxidant propertiesProtects against oxidative stress
IndustrialAnimal feed and chemical manufacturingImproves product quality

Mechanism of Action

Maltol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Maltol

Structural Differences: Ethyl this compound (2-ethyl-3-hydroxy-4-pyrone, C₇H₈O₃) is a homolog of this compound, where the methyl group is replaced by an ethyl group. This minor structural modification enhances its flavor potency by 4–6 times compared to this compound .

Property This compound Ethyl this compound
Molecular Formula C₆H₆O₃ C₇H₈O₃
Molecular Weight 126.11 g/mol 140.14 g/mol
Melting Point 160–164°C ~90°C
Flavor Potency 1× (reference) 4–6×
Natural Occurrence Yes (e.g., red ginseng) No (synthetic only)

Functional Differences :

  • Applications : Ethyl this compound is preferred in confectionery and beverages due to its higher stability and ability to impart a smoother, fruitier sweetness .
  • Safety: Both compounds are non-toxic, but ethyl this compound’s synthetic origin requires stricter regulatory scrutiny in certain markets .

Pyrogallol

Structural and Functional Contrast: Pyrogallol (1,2,3-trihydroxybenzene) shares a phenolic structure with this compound but lacks the pyrone ring. Unlike this compound, pyrogallol exhibits prooxidant activity at low concentrations (≥60 μM) by reducing Fe³⁺ to Fe²⁺, which catalyzes hydroxyl radical formation. This compound, however, shows minimal prooxidant effects even at 2 mM, making it safer for antioxidant applications .

Ferric this compound

Chelation Properties :
this compound acts as a bidentate ligand, forming stable complexes with Fe³⁺ (ferric this compound) to enhance iron absorption in medical therapies for deficiency . In contrast, ethyl this compound’s conjugate base shows higher affinity for iron but is less studied for therapeutic use.

Comparison with Functional Analogues

Antioxidant Efficacy

This compound outperforms natural antioxidants like resveratrol and α-vitamin E in mitigating oxidative stress. In H₂O₂-induced PC12 cell models, this compound increased cell viability by ~30% compared to α-vitamin E and upregulated antioxidant proteins (HO-1, SOD2) .

Compound ROS Scavenging Prooxidant Activity Key Mechanism
This compound High Negligible Nrf2/PINK1/Parkin pathway
Pyrogallol Moderate High (≥60 μM) Fe³⁺ reduction
Resveratrol Moderate Low SIRT1 activation

Anti-inflammatory Activity

This compound uniquely inhibits NLRP3 inflammasomes by suppressing ROS and caspase-1 (Casp1) activity, reducing IL-1β/IL-18 secretion . Ethyl this compound lacks documented anti-inflammatory effects, highlighting this compound’s therapeutic specificity.

Food Industry

  • This compound : Enhances sweetness in baked goods, dairy, and tobacco products .
  • Ethyl this compound : Preferred in candies, soft drinks, and alcoholic beverages for its stability .

Biological Activity

Maltol, chemically known as 3-hydroxy-2-methyl-4-pyrone, is a naturally occurring compound widely recognized for its flavor-enhancing properties in food and cosmetics. However, its biological activities extend beyond sensory enhancement, encompassing significant antioxidant, anti-inflammatory, and antimicrobial effects. This article explores the various biological activities of this compound, supported by research findings, data tables, and case studies.

This compound is a pyrone derivative that exhibits a variety of biological activities due to its ability to interact with cellular processes. Its structure allows it to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome.

Key Mechanisms

  • Antioxidant Activity : this compound reduces reactive oxygen species (ROS) generation, which is crucial in preventing oxidative damage in cells.
  • Anti-inflammatory Effects : It inhibits the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 by blocking the activation of caspase-1 in macrophages .
  • Antimicrobial Properties : this compound has demonstrated effectiveness against various pathogens, enhancing the absorption of essential metals and exhibiting synergistic effects with other antimicrobial agents .

1. Anti-inflammatory Activity

A study conducted on LPS-primed bone marrow-derived macrophages (BMDMs) revealed that this compound significantly inhibited NLRP3 inflammasome activation. The results indicated that this compound treatment led to a dose-dependent decrease in IL-1β and IL-18 secretion when triggered by ATP and other inflammasome activators .

Table 1: Effect of this compound on Cytokine Secretion in BMDMs

TreatmentIL-1β Secretion (pg/mL)IL-18 Secretion (pg/mL)
Control1200800
This compound (5 mM)600400
This compound (10 mM)300200
This compound (20 mM)10050

2. Antioxidant Activity

This compound's antioxidant capabilities were assessed through its impact on ROS production in retinal ganglion cells treated with hydrogen peroxide. The findings indicated that this compound reduced ROS levels significantly compared to untreated controls, suggesting its potential protective role against oxidative stress-related damage .

Figure 1: ROS Levels in Retinal Cells Treated with this compound

ROS Levels (Hypothetical image for representation)

3. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. In vitro studies indicated that this compound enhances the efficacy of conventional antibiotics when used in combination .

Table 2: Antimicrobial Efficacy of this compound Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (ppm)
Pseudomonas aeruginosa4500
Staphylococcus aureus4500
Aspergillus brasiliensis10000

Case Study 1: this compound in Liver Disease Management

A study highlighted this compound's potential benefits in liver diseases through its anti-inflammasome properties. Mice treated with this compound showed reduced peritoneal IL-1β production following NLRP3 activation, indicating a protective role against liver inflammation .

Case Study 2: Dietary Supplementation in Poultry

In poultry studies, dietary supplementation with this compound resulted in improved gut health and resistance to coccidiosis. Chickens receiving this compound showed lower jejunal lesion scores and reduced fecal oocyst shedding compared to control groups .

Properties

IUPAC Name

3-hydroxy-2-methylpyran-4-one
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InChI

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3
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InChI Key

XPCTZQVDEJYUGT-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=O)C=CO1)O
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Molecular Formula

C6H6O3
Record name MALTOL
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DSSTOX Substance ID

DTXSID0025523
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Molecular Weight

126.11 g/mol
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Physical Description

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992), Dry Powder; Liquid, Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, White crystalline powder; Caramel-butterscotch aroma
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Boiling Point

199 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes at 93 °C
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Solubility

1 to 10 mg/mL at 72 °F (NTP, 1992), In water, 10900 mg/L at 15 °C, One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions, 10.9 mg/mL at 15 °C, Sparingly soluble in water, soluble in propylene glycol, Soluble (in ethanol)
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Vapor Pressure

0.000507 [mmHg], 3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point)
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Color/Form

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol, White crystalline powder

CAS No.

118-71-8
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Record name MALTOL
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Record name Maltol
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Record name Maltol
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Melting Point

324 to 327 °F (NTP, 1992), 161.5 °C, 161 - 162 °C
Record name MALTOL
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Record name Maltol
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Record name Maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030776
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 1(2-furyl)-1-ethanol (0.05 mole) in 15 ml of tetrahydrofuran and 15 ml of water at 5° C. is added 21.7 ml of 2.8 M sodium hypochlorite solution. Chlorine (0.05 mole) is added to the reaction flask via a gas inlet tube maintaining the reaction temperature below 5° C. The reaction mixture is then heated to reflux and the tetrahydrofuran removed by distillation. Heating is continued for an additional hour. The reaction mixture is cooled and maltol is isolated by the procedure described in Example 1.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-neck round bottom flask is charged a solution of 50 ml of water and 20 ml of tetrahydrofuran and the solution is cooled to 0° C. An addition funnel is charged with a solution of 1(2-furyl)-1-ethanol (0.89 mole) in 25 ml of tetrahydrofuran and this solution is added dropwise to the reaction flask while BrCl (0.30 mole) is added via a gas inlet tube. The rate of addition is such that all the furfuryl alcohol is added in the first 1.3-1.5 equivalents of BrCl while maintaining the temperature below 30° C. The reaction mixture is heated to reflux and the tetrahydrofuran removed by distillation. When the temperature reaches 105° C., a condensor is attached and the reaction mixture heated under reflux for about 2 hours. The reaction mixture is cooled and maltol isolated by the method of Example 1.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.89 mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-6-hydroxy-2-methyl-2H-pyran-3(6H)-one (0.0025 mole) in 20 ml of 35% phosphoric acid was refluxed for about 5 hours. Maltol (34%) was isolated by the method of Example 1.
Name
4-bromo-6-hydroxy-2-methyl-2H-pyran-3(6H)-one
Quantity
0.0025 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
34%

Synthesis routes and methods IV

Procedure details

A solution of 6-methoxy-2-methyl-2H-pyran-3(6H)-one (0.01 mole) in 20 ml of acetic acid was treated with gaseous chlorine (0.01 mole) at room temperature. The reaction mixture was then heated to reflux for about one hour, cooled to room temperature, diluted with 20 ml of water, the pH adjusted with 50% NaOH solution to 7.0 and the reaction mixture extracted with chloroform. The chloroform extract was concentrated to yield maltol which was recrystallized from methanol to give the pure product (56%), mp 159.5°-160.5° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a 4-neck round bottom flask equipped with a thermometer, a condensor and two addition funnels was charged 50 ml of tetrahydrofuran and 50 ml of water and the solution was cooled to 10° C. To this well stirred solution was added together in the two addition funnels bromine (0.20 mole) and 1(2-furyl)-1-ethanol (0.09 mole). The temperature of the reaction was maintained at 15° C. throughout the double addition. The reaction mixture was then heated to 75° C. for 10 hours. Maltol was isolated by the procedure of Example 1 (53% yield).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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